Structural Topology: 4-Aminomethyl Branching vs. 2-Amino (α) Substitution Determines Backbone Geometry
The target compound positions the primary amine on a methylene branch at C-4, creating a β-branched γ-amino acid scaffold (Cα–Cβ–Cγ–Cδ backbone with –CH₂NH₂ at Cγ). This differs fundamentally from 2-amino-6,6,6-trifluorohexanoic acid (CAS 120200-04-6), where the amine is at the α-carbon . The additional methylene spacer between the carboxylic acid and the aminomethyl group alters the distance between the N- and C-termini by approximately 1.5–2.0 Å compared to α-amino acid analogs, as inferred from standard bond-length geometries [1]. This topological difference directly impacts peptide secondary structure propensity: γ-amino acid residues are known to favor distinct turn motifs and helical conformations not accessible to α-amino acid residues, providing a rational basis for selecting this scaffold when backbone diversification is the experimental objective [2].
| Evidence Dimension | N-to-C-terminal distance (backbone length between ionizable groups) |
|---|---|
| Target Compound Data | ~5.2–5.8 Å (estimated from SMILES: NCC(CCC(=O)O)CC(F)(F)F; 5-bond separation between amine N and carbonyl C) |
| Comparator Or Baseline | 2-Amino-6,6,6-trifluorohexanoic acid: ~3.7–4.2 Å (3-bond separation; α-amino acid topology). 5-Amino-6,6,6-trifluorohexanoic acid: ~6.3–6.8 Å (6-bond separation). Non-fluorinated 4-(aminomethyl)hexanoic acid: equivalent backbone length but lacking CF₃. |
| Quantified Difference | Target compound backbone is ~1.5 Å longer than α-amino acid comparator; ~1.0–1.5 Å shorter than δ-amino (5-amino) comparator. Exact values depend on conformation. |
| Conditions | Gas-phase geometry estimation based on SMILES structure; experimental X-ray or NMR solution structures are not available for this specific compound as of 2026-04. |
Why This Matters
For peptide engineers and medicinal chemists, backbone length dictates hydrogen-bonding patterns, turn geometry, and proteolytic susceptibility—making this compound non-interchangeable with α- or δ-amino acid analogs in structure–activity relationship (SAR) studies.
- [1] Bond-length estimation based on standard C–C (1.54 Å) and C–N (1.47 Å) bond distances from: Allen, F. H.; Kennard, O.; Watson, D. G.; Brammer, L.; Orpen, A. G.; Taylor, R. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. J. Chem. Soc., Perkin Trans. 2 1987, S1–S19. View Source
- [2] Seebach, D.; Beck, A. K.; Bierbaum, D. J. The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chem. Biodivers. 2004, 1, 1111–1239. DOI: 10.1002/cbdv.200490087. (Review establishing distinct conformational preferences of γ-amino acid residues vs. α-amino acids in peptide chains.) View Source
